![molecular formula C12H11NO2S B5559564 N-[2-(methylthio)phenyl]-2-furamide](/img/structure/B5559564.png)

N-[2-(methylthio)phenyl]-2-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

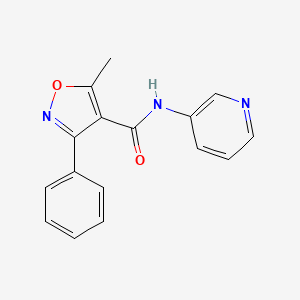

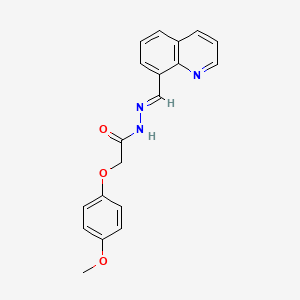

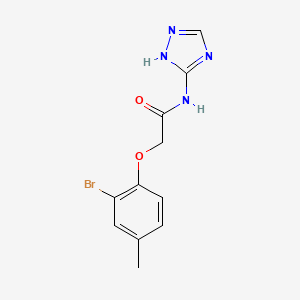

The synthesis of compounds similar to N-[2-(Methylthio)phenyl]-2-furamide often involves intramolecular cyclization processes. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles, which shares a similar synthetic pathway, involves intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides (Kumar et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds related to N-[2-(Methylthio)phenyl]-2-furamide has been characterized by techniques such as 1H NMR and single-crystal X-ray diffraction. For example, a study on a structurally related compound, N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), found it crystallizes in triclinic form, showing specific molecular interactions that provide stabilization (Yıldırım et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds like N-[2-(Methylthio)phenyl]-2-furamide can include nucleophilic ring-opening reactions, as seen in the synthesis of oxazoles and thiazoles from β-(methylthio)enamides (Kumar et al., 2013). These reactions typically introduce various functionalities, indicating a versatile chemical reactivity profile.

Physical Properties Analysis

The physical properties of similar compounds are often determined by their molecular structure. For instance, the crystalline structure and specific molecular interactions within the crystal lattice, such as N–H…S, N–H…O, and C–H…O interactions, significantly influence the physical properties of these compounds (Yıldırım et al., 2018).

Chemical Properties Analysis

The chemical properties of N-[2-(Methylthio)phenyl]-2-furamide and related compounds are influenced by their functional groups and molecular structure. For example, the presence of furamide and methylthio groups can impact the compound's reactivity, solubility, and potential for forming specific chemical bonds or undergoing certain chemical reactions, as seen in the synthesis and reactions of similar compounds (Kumar et al., 2012); (Kumar et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Chemoselective Thionation-Cyclization : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).

- Structural and Spectral Analyses : Yıldırım et al. (2018) focused on the structure determination of N,N’-(2,2’-dithiodi-o-phenylene)bis-(furan-2-carboxamide), highlighting its antibacterial, antifungal activities, and potential use in cosmetics (Yıldırım et al., 2018).

- Copper-Catalyzed Cyclization : Kumar et al. (2012) demonstrated a two-step synthesis of 2-phenyl-4,5-substituted oxazoles involving intramolecular copper-catalyzed cyclization of novel β-(methylthio)enamides (Kumar, Saraiah, Misra, & Ila, 2012).

Biological Applications

- PET Imaging of Microglia : Horti et al. (2019) described the development of [11C]CPPC, a PET radiotracer for imaging reactive microglia and neuroinflammation, highlighting its potential in studying neuropsychiatric disorders and the effects of neuroinflammatory therapeutics (Horti et al., 2019).

Safety and Hazards

Zukünftige Richtungen

The future research directions for “N-[2-(methylthio)phenyl]-2-furamide” and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry. The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Additionally, the development of new synthetic pathways and structural prototypes for more effective pharmacological activity could be a promising direction .

Eigenschaften

IUPAC Name |

N-(2-methylsulfanylphenyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-16-11-7-3-2-5-9(11)13-12(14)10-6-4-8-15-10/h2-8H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVLYTURWDSNSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(methylthio)phenyl]-2-furamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-3-[(2-thienylmethyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5559486.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-nitrobenzylidene)acetohydrazide](/img/structure/B5559498.png)

![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)

![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-furamide](/img/structure/B5559529.png)

![1-{[5-(1H-pyrazol-3-yl)-2-thienyl]methyl}-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5559540.png)

![5-methyl-7-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5559572.png)

![methyl 4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5559585.png)

![5-[(4-chlorobenzoyl)amino]isophthalic acid](/img/structure/B5559590.png)